

# An In-Depth Technical Guide to the Physico-chemical Properties of Cystothiazole B

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## Compound of Interest

Compound Name: Cystothiazole B

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This technical guide provides a comprehensive overview of the core physico-chemical properties of **Cystothiazole B**, a novel bithiazole-type antibiotic. The information presented herein is intended to support research, drug development, and medicinal chemistry efforts focused on this promising natural product. All quantitative data is summarized in structured tables for ease of comparison, and detailed methodologies for key cited experiments are provided.

## Core Physico-chemical Properties

**Cystothiazole B**, isolated from the myxobacterium *Cystobacter fuscus*, is a structural analogue of Cystothiazole A, differing by the presence of an additional hydroxyl group.[1] This structural modification influences its physico-chemical characteristics.

Property	Value	Reference
Appearance	Colorless powder	
Molecular Formula	C <sub>20</sub> H <sub>26</sub> N <sub>2</sub> O <sub>5</sub> S <sub>2</sub>	[1]
Molecular Weight	438.56 g/mol	
Specific Rotation	[α] <sub>D</sub> <sup>25</sup> +25.6° (c 0.08, MeOH)	

Table 1: Core Physico-chemical Properties of **Cystothiazole B**.

## Spectroscopic Data

The structural elucidation of **Cystothiazole B** has been primarily achieved through a combination of spectroscopic techniques, including Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.<sup>[1]</sup>

### Mass Spectrometry

High-resolution Fast Atom Bombardment Mass Spectrometry (FAB-MS) has been instrumental in determining the elemental composition of **Cystothiazole B**.

Technique	Ion	Observed m/z	Reference
High-Resolution FAB-MS	[M+H] <sup>+</sup>	439	

Table 2: Mass Spectrometry Data for **Cystothiazole B**.

### Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of **Cystothiazole B** in methanol exhibits absorption maxima that are characteristic of its bithiazole chromophore.

Solvent	$\lambda_{\text{max}}$ (nm)	Reference
Methanol	228, 312	

Table 3: UV-Vis Spectroscopic Data for **Cystothiazole B**.

### Infrared (IR) Spectroscopy

The IR spectrum of **Cystothiazole B** provides key information about its functional groups. The data presented below was obtained in chloroform (CHCl<sub>3</sub>).

Wavenumber (cm <sup>-1</sup> )	Assignment	Reference
3400	O-H stretch	
1705	C=O stretch ( $\alpha,\beta$ -unsaturated ester)	
1625	C=C stretch	
1150	C-O stretch	

Table 4: Infrared Spectroscopic Data for **Cystothiazole B**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR data are crucial for the detailed structural assignment of **Cystothiazole B**. The following data was acquired in deuterated chloroform (CDCl<sub>3</sub>).

Position	<sup>1</sup> H Chemical Shift (δ, ppm)	<sup>13</sup> C Chemical Shift (δ, ppm)
2	7.33 (s)	148.2
3	-	162.1
4	4.88 (d, J=9.0 Hz)	77.9
5	2.67 (m)	39.5
6	5.61 (dd, J=15.5, 7.5 Hz)	134.1
7	6.47 (d, J=15.5 Hz)	128.9
8	-	165.2
9	7.89 (s)	122.9
10	-	150.3
11	-	168.9
12	7.20 (s)	116.3
13	-	154.6
14	3.29 (sept, J=7.0 Hz)	33.4
15	1.25 (d, J=7.0 Hz)	23.2
16	1.25 (d, J=7.0 Hz)	23.2
1-OMe	3.80 (s)	51.5
3-OMe	4.04 (s)	61.3
5-Me	1.15 (d, J=7.0 Hz)	14.7

Table 5: <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopic Data for **Cystothiazole B** in CDCl<sub>3</sub>.

## Solubility Profile

**Cystothiazole B** exhibits a range of solubilities in common organic solvents, a critical factor for its handling, formulation, and biological testing.

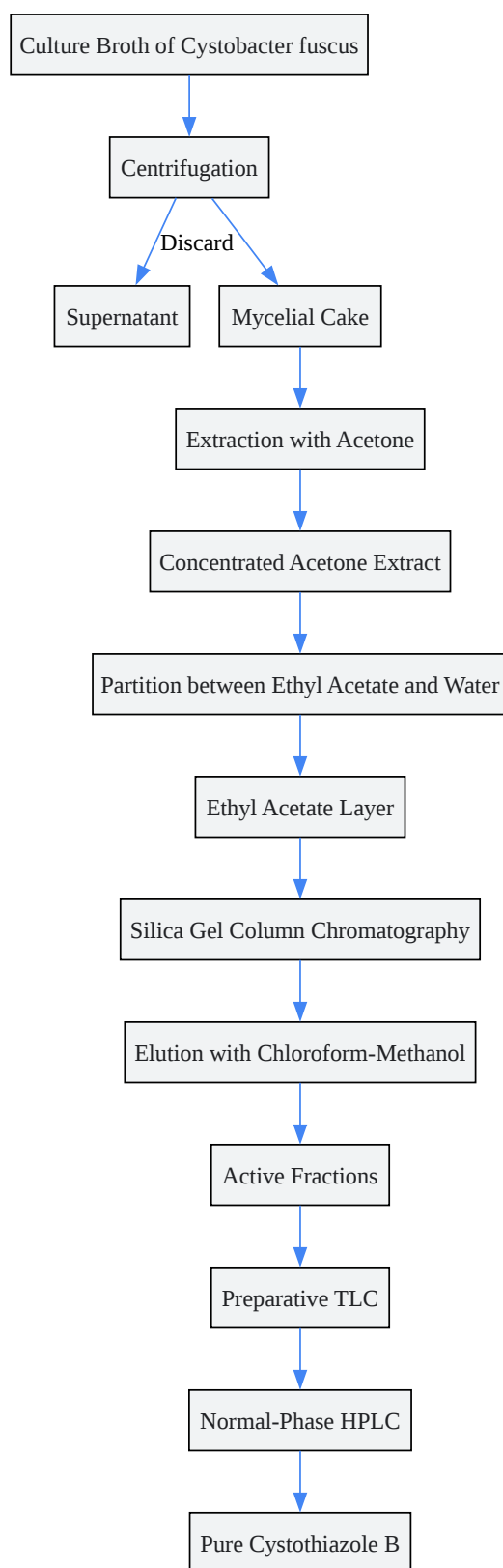
Solvent	Solubility	Reference
Methanol	Soluble	
Ethanol	Soluble	
Acetone	Soluble	
Ethyl acetate	Soluble	
Chloroform	Soluble	
Benzene	Soluble	
Hexane	Slightly soluble	
Water	Scarcely soluble	

Table 6: Solubility Profile of **Cystothiazole B**.

## Experimental Protocols

### Isolation and Purification of **Cystothiazole B**

**Cystothiazole B** is isolated from the culture broth of *Cystobacter fuscus* (strain AJ-13278).



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Caption: Isolation and Purification Workflow for **Cystothiazole B**.

#### Methodology:

- The culture broth of *Cystobacter fuscus* is centrifuged to separate the supernatant and the mycelial cake.
- The mycelial cake is extracted with acetone.
- The acetone extract is concentrated and then partitioned between ethyl acetate and water.
- The ethyl acetate layer is subjected to silica gel column chromatography, eluting with a chloroform-methanol gradient.
- Active fractions are further purified by preparative thin-layer chromatography (TLC).
- Final purification is achieved by normal-phase high-performance liquid chromatography (HPLC) to yield pure **Cystothiazole B** as a colorless powder.

## Spectroscopic Analysis

**Mass Spectrometry:** High-resolution FAB-MS is performed on a double-focusing mass spectrometer. The sample is mixed with a suitable matrix (e.g., m-nitrobenzyl alcohol) and bombarded with a high-energy beam of xenon atoms.

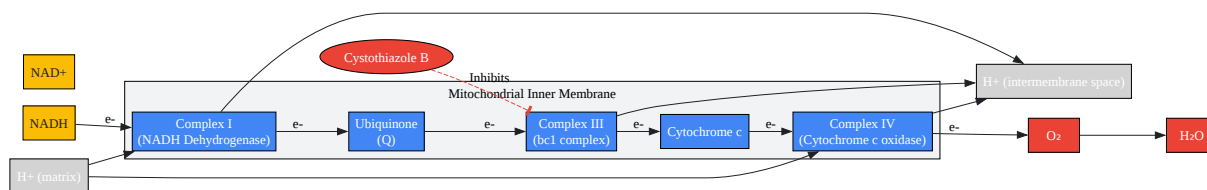
**UV-Vis Spectroscopy:** The UV-Vis spectrum is recorded on a spectrophotometer using a solution of **Cystothiazole B** in methanol.

**Infrared Spectroscopy:** The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. A solution of **Cystothiazole B** in chloroform is placed in a suitable cell for analysis.

**NMR Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a high-field NMR spectrometer in deuterated chloroform ( $\text{CDCl}_3$ ) with tetramethylsilane (TMS) as an internal standard.

## Mechanism of Action: Inhibition of Mitochondrial Respiration

**Cystothiazole B**, like its analogue Cystothiazole A, exhibits antifungal activity by inhibiting the mitochondrial electron transport chain.[1] Specifically, it targets the bc<sub>1</sub> complex (Complex III), thereby blocking the oxidation of NADH.[2][3]



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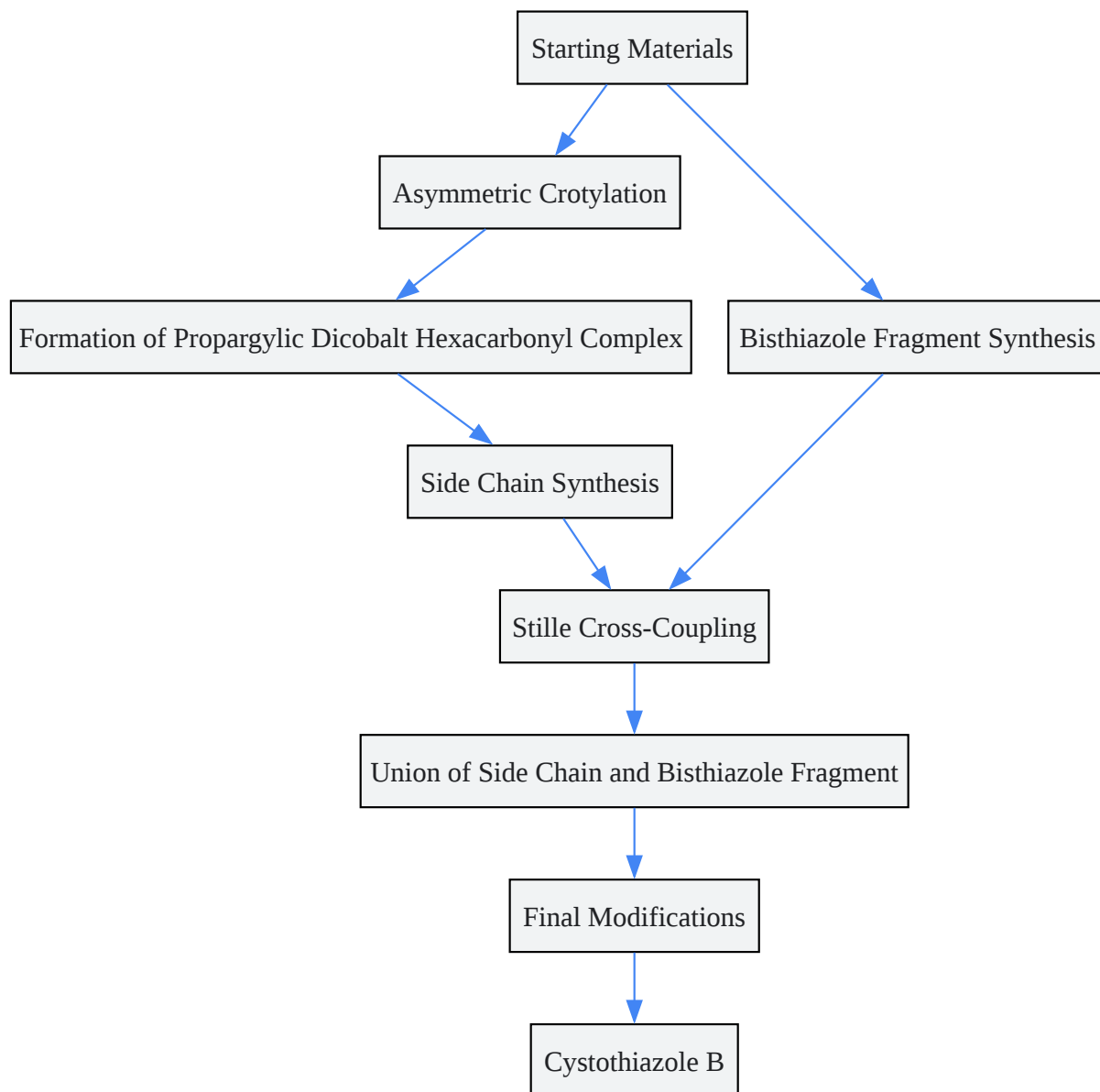
Caption: Inhibition of the Mitochondrial Electron Transport Chain by **Cystothiazole B**.

The inhibition of the bc<sub>1</sub> complex disrupts the electron flow from ubiquinol to cytochrome c, which in turn halts the pumping of protons across the inner mitochondrial membrane. This dissipation of the proton gradient prevents the synthesis of ATP, ultimately leading to fungal cell death.

## Synthesis Workflow

The total synthesis of **Cystothiazole B** has been achieved through multi-step chemical processes. A representative workflow is outlined below, based on the synthetic strategy developed by Panek and colleagues.[4]





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Caption: General Workflow for the Total Synthesis of **Cystothiazole B**.

This convergent enantioselective synthesis involves the preparation of a key side chain and a bisthiazole fragment, which are then coupled together using a Stille cross-coupling reaction.[4]

Final modifications yield the natural product. This synthetic route provides a means to produce **Cystothiazole B** and its analogues for further biological evaluation and structure-activity relationship studies.

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